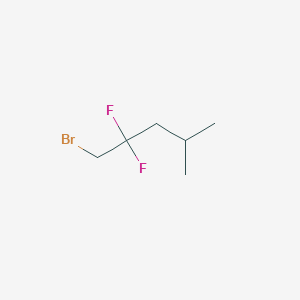
(2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom. This compound features an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated aromatic compound, such as 2-fluoro-6-methylbenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an amino alcohol through a series of reactions, including reduction and amination.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of chiral catalysts can enhance the efficiency and yield of the desired enantiomer.
化学反応の分析
Types of Reactions
(2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-amino-2-(2-fluoro-6-methylphenyl)acetone.
Reduction: Formation of 2-amino-2-(2-fluoro-6-methylphenyl)ethane.
Substitution: Formation of 2-amino-2-(2-methoxy-6-methylphenyl)ethan-1-ol.
科学的研究の応用
(2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways.
類似化合物との比較
Similar Compounds
(2R)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-amino-2-(2-fluoro-6-methylphenyl)ethanol: A racemic mixture of both enantiomers.
2-amino-2-(2-chloro-6-methylphenyl)ethan-1-ol: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
(2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC名 |
(2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-3-2-4-7(10)9(6)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1 |
InChIキー |
IUXXTLKYZVLBJO-MRVPVSSYSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)F)[C@@H](CO)N |
正規SMILES |
CC1=C(C(=CC=C1)F)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






